3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Description
Chemical Structure: The compound features a triazolo[4,3-b]pyridazine core fused with a piperazine ring substituted at position 4. The 3-position carries an ethyl group, while the piperazine moiety is functionalized with a 4-fluorophenyl group.
Molecular Formula:
C₁₉H₂₀F₄N₆ (exact molecular weight: ~396.4 g/mol).
Properties
IUPAC Name |
3-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-2-15-19-20-16-7-8-17(21-24(15)16)23-11-9-22(10-12-23)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBUFGZBNDYTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolo-Pyridazine Core
Compound A : 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Structural Difference : Replaces the ethyl group with a trifluoromethyl (-CF₃) group at position 3.
- Impact :
- Increased lipophilicity and metabolic resistance due to -CF₃.
- Higher affinity for GABA receptors compared to the ethyl analogue, as observed in electrophysiological assays .
Compound B : 1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine
Piperazine Ring Modifications
Compound C : 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Structural Difference : Lacks the piperazine ring; chlorine replaces the ethyl group.
- Impact :
- Reduced solubility and altered receptor selectivity (e.g., higher affinity for serotonin receptors over dopamine receptors) .
Compound D : Fexolinetant (Neurokinin Receptor Antagonist)
- Structural Difference : Shares a fluorinated phenyl ring but lacks the triazolo-pyridazine core.
- Impact :
- Superior neurokinin-3 (NK3) receptor antagonism (IC₅₀ = 1.2 nM) but shorter plasma half-life (t₁/₂ = 2.5 hours) due to esterase susceptibility .
Functional Group Replacements
Compound E : 3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Structural Difference : Replaces the piperazine ring with piperidine and adds an ethylphenyl group.
- Impact :
- Lower water solubility (logP = 3.8 vs. 2.9 for the target compound).
- Reduced potency in kinase inhibition assays (e.g., IC₅₀ = 12 μM vs. 0.8 μM for the target compound against BRD4) .
Target Compound vs. Key Analogues
Antiproliferative Activity
Triazolo-pyridazine derivatives with ester groups (e.g., ethyl esters) exhibit superior antiproliferative effects in endothelial and tumor cell lines compared to amide variants. For example:
Unique Advantages of the Target Compound
Dual Pharmacokinetic Benefits : The ethyl group improves oral bioavailability (F = 68% in rats), while the 4-fluorophenyl group reduces oxidative metabolism .
Selectivity Profile : Unlike AZD5153 (a bivalent BRD4 inhibitor), the target compound avoids off-target histone deacetylase (HDAC) inhibition .
Synthetic Accessibility : Fewer steps (3–4 steps) compared to analogues requiring sulfonation or trifluoromethylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
